Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper
Overview
Description
Synthesis Analysis
The synthesis of Cu(thd)_2 has been explored in various studies. For instance, it has been used as a catalyst in the N-arylation of aliphatic, aromatic, and heteroaromatic amines, demonstrating its efficiency under mild conditions and its tolerance to a variety of functionalized amines and aryl halides (Nandurkar, Bhanushali, Bhor, & Bhanage, 2007). Additionally, it catalyzed the synthesis of N-substituted ferrocenes, illustrating its versatility in facilitating different chemical transformations (Purecha, Nandurkar, Bhanage, & Nagarkar, 2008).
Molecular Structure Analysis
The molecular structure of Cu(thd)_2 has been extensively studied. A notable aspect of its structure is its conformational features and molecular stability, as analyzed through methods like density functional theory and spectroscopic techniques (Vakili, Tayyari, & Afzali, 2015). Additionally, the electronic structure of metal-organic copper spin-1/2 molecules, including Cu(thd)_2, has been investigated, providing insights into its magnetic properties and potential applications in electronic devices (Wisbey et al., 2007).
Chemical Reactions and Properties
Cu(thd)_2 exhibits a range of chemical reactions and properties. It has been used in various catalytic reactions, including the arylation of heterocycles (Nandurkar, Bhanushali, Bhor, & Bhanage, 2008) and the coupling of sodium azide with aryl iodides/boronic acids (Lanke & Bhanage, 2014). These studies demonstrate its efficiency and stability as a catalyst in various organic transformations.
Physical Properties Analysis
The physical properties of Cu(thd)_2 have been explored in terms of its solubility and application in supercritical fluid deposition of copper. The solubility in supercritical CO2 and its dependence on CO2 density have been studied, providing insights into its applications in advanced material synthesis (Momose et al., 2015).
Chemical Properties Analysis
The chemical properties of Cu(thd)_2, particularly its catalytic capabilities, have been a focus of research. Its application in cross-coupling reactions such as Suzuki, Heck, Sonogashira, and cyanation reactions has been reported, highlighting its versatility and efficiency in facilitating diverse chemical processes (Nandurkar & Bhanage, 2008).
Scientific Research Applications
Catalysis in Arylation Reactions : It acts as an efficient catalyst for N-arylation of aliphatic, aromatic, and heteroaromatic amines, enabling good to excellent yields under mild conditions (Nandurkar et al., 2007).
Study of Crystal Structures : Its crystal structure has been extensively studied, providing insights into molecular stacking and temperature-dependent configurations (Sans-Lenain & Gleizes, 1993).
Electronic Structure Analysis : This compound has been used to study the electronic structure of copper spin-1/2 systems and molecular orbitals (Wisbey et al., 2007).
In Metalorganic Chemical Vapor Deposition (MOCVD) : It's used in the deposition of ZnO films, demonstrating its utility in creating highly-oriented films and examining surface carbon reduction (Saraf et al., 2007).
Generation of Acyl Radicals : The compound facilitates the generation of acyl radicals from chromium(0) complexes, which react with electron-deficient olefins (Sakurai & Narasaka, 1994).
In Carbonylative Coupling Reactions : It has been used as a catalyst in carbonylative Sonogashira coupling reactions of alkynes with iodoaryls, providing an alternative to toxic and expensive catalytic systems (Tambade et al., 2008).
Vapor Pressure and Kinetic Studies : Its vapor pressure, kinetics, and enthalpy of sublimation have been explored, which is crucial for understanding its volatility and stability (Johnson et al., 2009).
Photofragmentation and Nanoparticle Formation : Studies have explored its photofragmentation pathways and photodeposition, leading to the formation of copper nanoparticles and atoms (Rutkowski & Zink, 2009).
Solubility in Supercritical Fluids : Its solubility in supercritical CO2 and mixed systems has been measured, providing data for applications in supercritical fluid deposition of Cu (Momose et al., 2015).
Synthesis of N-Substituted Ferrocenes : It has been used as a catalyst for the synthesis of a wide variety of N-substituted ferrocenes (Purecha et al., 2008).
Safety And Hazards
properties
IUPAC Name |
copper;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKJQZFNVXWPF-ATMONBRVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) | |
CAS RN |
14040-05-2 | |
Record name | Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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